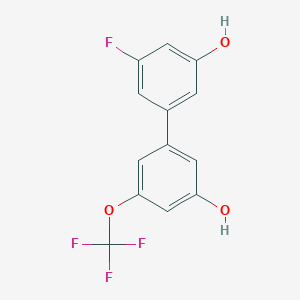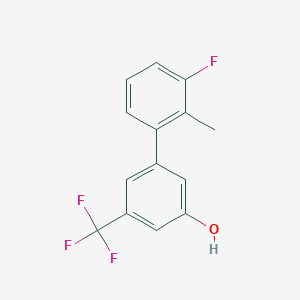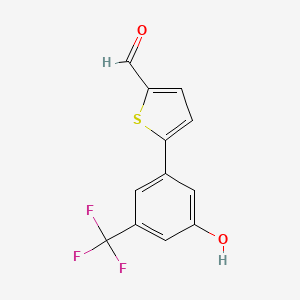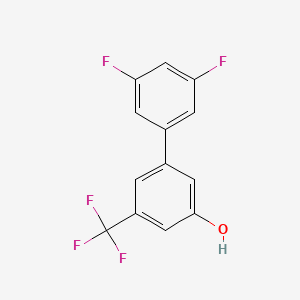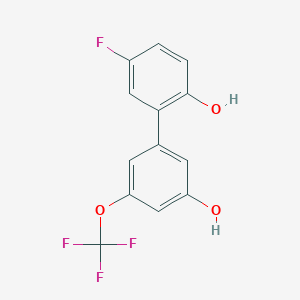
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% (5-DFP-3-TFMP) is a phenol-based compound with a wide range of applications in laboratory experiments and scientific research. It is a high-purity compound with 95% purity, making it ideal for use in a variety of experiments. 5-DFP-3-TFMP has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments to study the mechanism of action of various compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins, enzymes, and receptors in the body, resulting in a variety of biochemical and physiological effects. It is thought to be involved in the regulation of gene expression, cell signaling, and other biological processes.
Biochemical and Physiological Effects
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties. It has also been shown to have anti-oxidant and anti-cancer properties. In addition, it has been shown to have anti-allergic and anti-viral properties.
Advantages and Limitations for Lab Experiments
The use of 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It is a high-purity compound, making it ideal for use in a variety of experiments. In addition, it is a relatively inexpensive compound and is easy to synthesize. However, the use of 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several limitations. It is not well understood, so the exact mechanism of action is not known. In addition, the exact biochemical and physiological effects of the compound are not known.
Future Directions
There are several potential future directions for 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95%. Further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. In addition, further research is needed to identify new applications for the compound in laboratory experiments and scientific research. Finally, new synthetic methods need to be developed to make the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% more efficient and cost-effective.
Synthesis Methods
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% is synthesized from the reaction of 3,4-difluorophenol and trifluoromethoxybenzene in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at room temperature and is a one-pot process. The reaction is exothermic and the reaction time is typically less than one hour. The product is isolated by filtration and is then purified by recrystallization.
Scientific Research Applications
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. It has also been used to study the biochemical and physiological effects of various drugs and compounds. In addition, it has been used in laboratory experiments to study the structure-activity relationships of various compounds.
properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-11-2-1-7(5-12(11)15)8-3-9(19)6-10(4-8)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVXZIKWBLTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686581 |
Source


|
| Record name | 3',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261990-02-6 |
Source


|
| Record name | 3',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

